molecular formula C10H18N2O4 B1205222 Dimethyl 2,2'-azobis(2-methylpropionate) CAS No. 2589-57-3

Dimethyl 2,2'-azobis(2-methylpropionate)

Cat. No.: B1205222
CAS No.: 2589-57-3
M. Wt: 230.26 g/mol
InChI Key: ZQMHJBXHRFJKOT-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-azobis(2-methylpropionate), also known as Dimethyl 2,2'-azobis(2-methylpropionate), is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethyl 2,2'-azobis(2-methylpropionate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethyl 2,2'-azobis(2-methylpropionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 2,2'-azobis(2-methylpropionate) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermal Stability in Chemical Processes

Dimethyl 2,2'-azobis(2-methylpropionate) (AIBME) is used as an oil-soluble azo initiator in chemical processes. Its stability can be affected by the presence of acids, alkalines, or catalysts. Research shows that substances like hydrochloric acid (HCl) reduce the activation energy of AIBME and increase its potential risk, while sodium hydroxide (NaOH) and iron oxide (Fe2O3) have an inverse effect. These insights are critical for ensuring safe storage and transportation of AIBME (Zhou et al., 2021).

Copper-Catalyzed Decarboxylative Alkylcarboxylation

In the field of organic synthesis, AIBME plays a role in copper-catalyzed decarboxylative alkylcarboxylation of cinnamic acids. This reaction demonstrates the versatility of AIBME in facilitating the production of β,γ-unsaturated esters across a broad range of substrates (Gao et al., 2015).

Polymerization Initiator for Polyol Synthesis

AIBME is utilized as a polymerization initiator in the synthesis of polymer polyol (POP). It offers advantages such as high graft rate and low viscosity, improving the properties of subsequent polyurethane products. Its decomposition products have low boiling points and toxicity, which enhances safety in POP production (Yao Jiny, 2013).

Stereoselective Alkylhydrazination of Alkynes

AIBME is involved in the Cu-catalyzed stereoselective alkylhydrazination of alkynes, providing access to tri-substituted (E)-alkenyl-hydrazines. This process is noted for its good regio- and stereoselectivity under mild conditions, demonstrating the functional group tolerance of AIBME in chemical reactions (Lei et al., 2019).

Thermal Hazard Evaluation

Studies on the thermal hazards of AIBME, especially in the context of adiabatic conditions, are crucial for assessing its safety in industrial applications. Research indicates that AIBME decomposes at low temperatures with significant heat release, necessitating careful handling during production, storage, and transportation (Liu et al., 2019).

Mechanism of Action

Target of Action

Dimethyl 2,2’-azobis(2-methylpropionate), also known as Dimethyl 2,2’-(diazene-1,2-diyl)bis(2-methylpropanoate), is primarily used as a polymerization initiator . Its main targets are acrylic, vinyl, and allyl monomers .

Mode of Action

This compound acts as an azo initiator , which means it generates free radicals that initiate the polymerization process . It undergoes first-order decomposition to a cationic radical . This radical then interacts with the monomers, causing them to form long-chain polymers .

Biochemical Pathways

The primary biochemical pathway involved in the action of Dimethyl 2,2’-azobis(2-methylpropionate) is the polymerization of monomers . The free radicals generated by the compound interact with the monomers, causing them to link together and form polymers .

Pharmacokinetics

It’s important to note that this compound isoil-soluble , which can influence its distribution and interaction with its targets.

Result of Action

The primary result of the action of Dimethyl 2,2’-azobis(2-methylpropionate) is the formation of polymers from monomers . These polymers can be used in a variety of applications, including the production of polyols and polyester polyols .

Action Environment

The action of Dimethyl 2,2’-azobis(2-methylpropionate) can be influenced by environmental factors. For instance, it decomposes on exposure to UV light . Additionally, it’s sensitive to heat and should be stored at temperatures below 15°C . The compound is also compatible with cationic surfactants , which can influence its stability and efficacy in certain environments.

Safety and Hazards

Dimethyl 2,2’-azobis(2-methylpropionate) is classified as a self-reactive substance and poses hazards due to its acute toxicity when swallowed or inhaled . It may cause an allergic skin reaction and serious eye irritation . It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life .

Future Directions

Dimethyl 2,2’-azobis(2-methylpropionate) is expected to find applications in semiconductors and LCDs due to the high transparency of the polymers it helps to produce . It is also being explored for use in photothermal therapy .

Relevant Papers The solubility of Dimethyl 2,2’-azobis(2-methylpropionate) in 15 pure solvents has been studied . Another paper discusses the effects of incompatible substances on the thermal stability of Dimethyl 2,2’-azobis(2-methylpropionate) in the application process .

Biochemical Analysis

Biochemical Properties

Dimethyl 2,2’-azobis(2-methylpropionate) plays a significant role in biochemical reactions as a radical initiator. It interacts with various enzymes, proteins, and other biomolecules by generating free radicals upon decomposition. These free radicals can initiate polymerization reactions by interacting with monomers and other reactive species. The compound’s ability to generate radicals makes it a valuable tool in studying radical-mediated biochemical processes .

Cellular Effects

Dimethyl 2,2’-azobis(2-methylpropionate) influences cellular processes by generating free radicals that can interact with cellular components. These interactions can lead to oxidative stress, affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cells includes the potential to induce protein aggregation and modify protein-protein interactions, which can alter cellular functions .

Molecular Mechanism

The molecular mechanism of action of Dimethyl 2,2’-azobis(2-methylpropionate) involves the generation of free radicals through the decomposition of its azo group. These radicals can bind to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to generate radicals makes it a potent initiator of radical-mediated biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethyl 2,2’-azobis(2-methylpropionate) change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, the degradation of the compound can lead to a decrease in its radical-generating capacity, affecting its long-term impact on cellular functions in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Dimethyl 2,2’-azobis(2-methylpropionate) vary with different dosages in animal models. At lower doses, the compound may induce mild oxidative stress, while higher doses can lead to significant cellular damage and toxicity. Threshold effects are observed, where a certain dosage level is required to initiate noticeable biochemical changes. High doses of the compound can result in adverse effects, including tissue damage and organ toxicity .

Metabolic Pathways

Dimethyl 2,2’-azobis(2-methylpropionate) is involved in metabolic pathways that generate free radicals. These radicals can interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in radical-mediated reactions makes it a key player in studying oxidative stress and related metabolic processes .

Transport and Distribution

Within cells and tissues, Dimethyl 2,2’-azobis(2-methylpropionate) is transported and distributed based on its solubility and interaction with transporters and binding proteins. The compound’s oil-soluble nature allows it to accumulate in lipid-rich regions, affecting its localization and accumulation within cells. This distribution pattern influences the compound’s activity and function in different cellular compartments .

Subcellular Localization

Dimethyl 2,2’-azobis(2-methylpropionate) is localized in specific subcellular compartments based on its chemical properties and interactions with cellular components. The compound may be directed to particular organelles through targeting signals or post-translational modifications. Its subcellular localization can affect its activity and function, influencing the overall cellular response to the compound .

Properties

IUPAC Name

methyl 2-[(1-methoxy-2-methyl-1-oxopropan-2-yl)diazenyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,7(13)15-5)11-12-10(3,4)8(14)16-6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMHJBXHRFJKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N=NC(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031497
Record name Dimethyl 2,2′-azobis(isobutyrate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Propanoic acid, 2,2'-(1,2-diazenediyl)bis[2-methyl-, 1,1'-dimethyl ester
Source EPA Chemicals under the TSCA
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CAS No.

2589-57-3
Record name 1,1′-Dimethyl 2,2′-(1,2-diazenediyl)bis[2-methylpropanoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2589-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2,2'-azobis(2-methylpropionate)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2,2'-(1,2-diazenediyl)bis[2-methyl-, 1,1'-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl 2,2′-azobis(isobutyrate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2,2'-azobis(2-methylpropionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.161
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Record name DIMETHYL 2,2'-AZOBIS(2-METHYLPROPIONATE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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